1-Boc-5-Benzyloxy-3-bromoindole
Description
Strategies for Indole (B1671886) Core Formation
The creation of the indole scaffold is a fundamental step, and several named reactions have been developed and refined for this purpose. These methods offer different pathways to access substituted indoles, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
A prominent and versatile method for constructing the indole nucleus is the Leimgruber-Batcho synthesis. wikipedia.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a β-enaminostyrene. wikipedia.orgyoutube.com The subsequent reductive cyclization of this intermediate yields the desired indole. wikipedia.org
In the context of synthesizing precursors for 1-Boc-5-benzyloxy-3-bromoindole, a suitable starting material would be 4-benzyloxy-2-nitrotoluene. The reaction of this compound with DMF-DMA and pyrrolidine would produce the corresponding (E)-β-dimethylamino-2-nitro-5-benzyloxystyrene. This intermediate can then be subjected to reductive cyclization using various reducing agents, such as Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride, to afford 5-benzyloxyindole (B140440). wikipedia.orgorgsyn.org The Leimgruber-Batcho synthesis is often favored due to its high yields, mild reaction conditions, and the ready availability of starting o-nitrotoluenes. wikipedia.org The reaction has also been adapted for microwave-assisted conditions, which can lead to enhanced reaction rates and yields. rsc.org
A detailed procedure for the synthesis of 4-benzyloxyindole, a precursor to the target molecule, using the Leimgruber-Batcho method has been published in Organic Syntheses. orgsyn.org This procedure starts from 2-methyl-3-nitrophenol, which is first benzylated to give 6-benzyloxy-2-nitrotoluene. orgsyn.org This is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org Finally, reductive cyclization with Raney nickel and hydrazine hydrate (B1144303) yields 4-benzyloxyindole. orgsyn.org
Table 1: Key Intermediates and Reagents in the Leimgruber-Batcho Synthesis of 5-Benzyloxyindole
| Compound/Reagent | Role | Reference |
| 4-Benzyloxy-2-nitrotoluene | Starting Material | orgsyn.org |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for enamine formation | wikipedia.orgyoutube.com |
| Pyrrolidine | Secondary amine for enamine formation | wikipedia.org |
| (E)-β-Dimethylamino-2-nitro-5-benzyloxystyrene | Intermediate | orgsyn.org |
| Raney nickel / Hydrazine | Reducing agent for cyclization | wikipedia.orgorgsyn.org |
| 5-Benzyloxyindole | Product | sigmaaldrich.comnih.gov |
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the formation of heterocyclic compounds, including indoles. mdpi.com These methods often offer high efficiency, regioselectivity, and functional group tolerance. Palladium, rhodium, and gold-based catalytic systems have been successfully employed for indole synthesis. mdpi.comnih.gov
For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be utilized to form the crucial C-N bond in the indole ring. wikipedia.org A variation of the Fischer indole synthesis, developed by Buchwald, involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org While not a direct cyclization to form the indole, this method provides a route to the necessary N-arylhydrazone intermediates.
Rhodium catalysis has also emerged as a powerful tool for C-H functionalization and annulation reactions to construct fused indole systems. nih.gov Gold-catalyzed intramolecular hydroamination of alkynes is another effective strategy for indole synthesis. mdpi.com These transition metal-catalyzed approaches provide alternative and often milder routes to substituted indoles compared to traditional methods.
Besides the Leimgruber-Batcho synthesis, several other classical methods are available for indole core formation, each with its own set of advantages and limitations.
The Fischer indole synthesis is one of the oldest and most well-known methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com For the synthesis of 5-benzyloxyindole, 4-benzyloxyphenylhydrazine (B1269750) would be reacted with a suitable carbonyl compound. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement to form the indole. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. wikipedia.orgrsc.org
The Bischler-Möhlau indole synthesis is another classical method that forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline (B41778). drugfuture.comwikipedia.org While historically significant, this method often requires harsh conditions and can result in low yields. wikipedia.orgchemeurope.com
The Nenitzescu indole synthesis provides a route to 5-hydroxyindole (B134679) derivatives from benzoquinone and β-aminocrotonic esters. wikipedia.org This method could potentially be adapted for the synthesis of 5-benzyloxyindole by using a protected hydroquinone (B1673460) derivative.
Table 2: Comparison of Indole Synthesis Protocols
| Synthesis Method | Key Reactants | Conditions | Key Features | References |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Two steps: Enamine formation, Reductive cyclization | High yields, mild conditions, readily available starting materials | wikipedia.orgclockss.org |
| Fischer Indole | Phenylhydrazine, Aldehyde/Ketone | Acid catalysis | Oldest and widely used method, forms various substituted indoles | wikipedia.orgbyjus.com |
| Bischler-Möhlau | α-Bromo-acetophenone, Aniline | Harsh conditions, excess aniline | Forms 2-aryl-indoles, often low yields | drugfuture.comwikipedia.orgresearchgate.net |
| Nenitzescu Indole | Benzoquinone, β-Aminocrotonic ester | Condensation reaction | Synthesizes 5-hydroxyindoles | wikipedia.orgyoutube.com |
Installation of the tert-Butoxycarbonyl (Boc) Protecting Group at N-1
Once the 5-benzyloxyindole core is synthesized, the next crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (N-1). This is followed by bromination at the C-3 position.
The direct N-protection of the indole nitrogen with a Boc group is a common and generally straightforward transformation. This is typically achieved by treating the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can influence the reaction efficiency. Common bases include 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), or sodium hydride (NaH). The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. The Boc group serves to protect the indole nitrogen from undesired side reactions in subsequent steps and can also influence the regioselectivity of further functionalization. nih.gov
In molecules with multiple reactive sites, chemoselective protection is essential. For the synthesis of this compound, the N-H of the indole is the primary site for Boc protection. The reaction conditions can be optimized to ensure selective N-acylation over any potential reaction at other sites. rsc.org The use of specific catalysts can also control the chemoselectivity of N-H versus C-H functionalization. acs.org For instance, certain organocatalytic methods have been developed for the highly chemoselective N-acylation of indoles. rsc.org
Following the successful N-protection to form 1-Boc-5-benzyloxyindole, the final step is the regioselective bromination at the C-3 position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The electron-rich nature of the indole ring directs the electrophilic substitution primarily to the C-3 position, especially when the N-1 position is protected.
Introduction of the Benzyloxy Group at C-5
The incorporation of a benzyloxy group at the C-5 position of the indole ring is a critical step, typically achieved by targeting a 5-hydroxyindole precursor. This transformation enhances the molecule's synthetic utility and is accomplished through well-established chemical reactions.
O-Alkylation and Benzylation Reactions
The most direct method for introducing the benzyloxy moiety is through the O-alkylation of a 5-hydroxyindole derivative. This reaction, a classic Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl (B1604629) bromide or benzyl chloride.
The reaction typically proceeds by treating the 5-hydroxyindole precursor with a suitable base to generate the more nucleophilic phenoxide. Common bases and solvents for this transformation are presented in the table below. The choice of base and solvent is crucial to ensure efficient O-alkylation while minimizing potential N-alkylation of the indole nitrogen. Protecting the indole nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent this side reaction before proceeding with the O-alkylation.
Table 1: Reaction Conditions for Benzylation of Hydroxyindoles
| Precursor | Reagent | Base | Solvent | Outcome |
|---|---|---|---|---|
| N-Boc-5-hydroxyindole | Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | High yield of N-Boc-5-benzyloxyindole |
| 5-Hydroxyindole | Benzyl Chloride | Potassium Carbonate (K₂CO₃) | Acetone | Formation of 5-benzyloxyindole |
The use of 5-hydroxyindoles as precursors is well-documented, and these compounds themselves can be synthesized through various methods, including the Nenitzescu indole synthesis. nih.gov The hydroxyl group at C-5 can then be readily converted to the desired benzyloxy ether, which serves as a stable protecting group that can be removed later if necessary. rsc.org
Strategic Incorporation via Substituted Phenol (B47542) Precursors
An alternative to direct alkylation is to carry the benzyloxy group through the synthesis from a precursor that already contains this functionality. This approach involves starting with a substituted aniline or phenol derivative, such as p-benzyloxyaniline, and then constructing the indole ring around it.
Several classic indole syntheses can be adapted for this purpose:
Fischer Indole Synthesis: Using p-benzyloxyphenylhydrazine and a suitable ketone or aldehyde.
Reissert Indole Synthesis: Starting with o-nitro-p-benzyloxytoluene.
Leimgruber-Batcho Indole Synthesis: A highly efficient method starting from a substituted o-nitrotoluene, which would be 2-nitro-4-benzyloxytoluene in this case.
This strategy avoids potential issues with selective O-alkylation on a multifunctional indole core and can be highly efficient if the substituted starting materials are readily available.
Regioselective Bromination at C-3
With the N-Boc protecting group and the C-5 benzyloxy moiety in place, the next critical step is the selective introduction of a bromine atom at the C-3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C-3 position being the most nucleophilic and kinetically favored site for such reactions. nih.govscispace.com
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is the reagent of choice for the C-3 bromination of N-protected indoles. masterorganicchemistry.com It is a convenient and mild source of electrophilic bromine that provides excellent regioselectivity for the C-3 position, especially on electron-rich indole systems. missouri.eduorganic-chemistry.org The reaction is typically fast and clean, proceeding at low temperatures in an inert solvent.
The N-Boc group plays a crucial role in this step. By protecting the nitrogen, it prevents N-bromination and further activates the pyrrole (B145914) ring towards electrophilic attack, while sterically directing the incoming electrophile to the C-3 position.
Table 2: Typical Conditions for NBS Bromination of N-Boc-5-benzyloxyindole
| Substrate | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 1-Boc-5-benzyloxyindole | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 0 °C to room temp. | This compound |
The reaction mechanism involves the electrophilic attack of the bromine atom from NBS at the C-3 position of the indole. The use of freshly recrystallized NBS is recommended to avoid side reactions that can be initiated by impurities. missouri.edu
Control of Halogenation Regioselectivity
Controlling the site of halogenation on the indole nucleus is a key challenge in indole chemistry. nih.gov While the C-3 position is electronically favored for electrophilic attack, the regioselectivity can be influenced by several factors. nih.govscispace.com
N-Protecting Group: The presence of a bulky protecting group on the indole nitrogen, such as the Boc group, generally directs electrophiles to the C-3 position. In the absence of an N-H proton, the C-3 position's nucleophilicity is enhanced relative to other positions.
Solvent and Temperature: Reaction conditions can influence the outcome. For NBS brominations, polar aprotic solvents like THF or DMF are common. Low temperatures are generally used to enhance selectivity and prevent over-bromination.
Substituents on the Benzene (B151609) Ring: The electronic nature of substituents on the carbocyclic part of the indole can modulate the reactivity of the pyrrole ring, but for a C-5 benzyloxy group, the primary effect is activation of the ring system, further favoring the C-3 attack.
In the specific case of 1-Boc-5-benzyloxyindole, the combination of the N-Boc group and the inherent reactivity of the indole ring system leads to a very strong preference for bromination at the C-3 position, making the synthesis highly regioselective. masterorganicchemistry.comnih.gov
Convergent and Stepwise Synthesis Strategies
The synthesis of this compound is most commonly and logically approached via a stepwise (or linear) synthesis . This strategy involves the sequential modification of a starting indole core. A typical sequence is:
Protection of the indole nitrogen (e.g., with a Boc group).
Introduction of the C-5 benzyloxy group (if starting from a 5-hydroxyindole) or synthesis of the indole ring with the C-5 substituent already present.
Regioselective bromination at the C-3 position.
This linear approach is straightforward and relies on a series of well-understood, high-yielding reactions. Each step builds upon the last, culminating in the final product.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then coupled together in a later stage. jst.go.jp For a molecule like this compound, a hypothetical convergent approach is less common and synthetically more complex. It might involve, for instance, preparing a 1-Boc-3-bromoindole fragment and a separate benzyloxy-containing aromatic piece to be joined via a cross-coupling reaction to form the benzene portion of the indole. However, this is not a practical route for this specific target, as forming the C4-C5 bond would be challenging. The challenges in late-stage coupling of complex, sterically hindered fragments often make convergent strategies difficult to implement for relatively small molecules where efficient linear syntheses exist. jst.go.jp Therefore, the stepwise strategy remains the dominant and most efficient method for preparing this compound.
Total Synthetic Approaches Utilizing Brominated Indole Intermediates
The strategic use of brominated indole intermediates is a cornerstone in the construction of complex indole-containing molecules. The bromine atom at the C-3 position of the indole ring in compounds like This compound is a versatile functional group. It serves as a handle for introducing further molecular complexity through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. medchemexpress.com
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen plays a crucial role. wikipedia.org It modulates the electronic properties of the indole ring, preventing undesirable side reactions and often directing electrophilic substitution to specific positions. Furthermore, the Boc group enhances the solubility of the indole intermediate in organic solvents, simplifying reaction workup and purification. The benzyloxy group at the C-5 position is a stable protecting group for the hydroxyl functionality, which is common in biologically active indole alkaloids and pharmaceuticals.
The general synthetic approach involves a convergent strategy where the brominated and protected indole core is prepared and subsequently coupled with other molecular fragments to assemble the final target structure. This methodology highlights the importance of This compound as a key building block in medicinal chemistry and natural product synthesis.
Preparation of Key Precursors and Intermediates for Compound Synthesis
The synthesis of This compound relies on the sequential or direct functionalization of its precursors. Two primary synthetic routes are commonly employed, differing in the sequence of the N-protection and C-3 bromination steps.
Route A: N-Protection followed by Bromination
This route begins with the protection of the commercially available 5-Benzyloxyindole . The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This step yields 1-Boc-5-benzyloxyindole . Subsequent bromination at the C-3 position, the most nucleophilic carbon in the N-protected indole ring, is typically achieved using an electrophilic bromine source like N-bromosuccinimide (NBS).
Table 1: Synthesis via N-Protection then Bromination
| Step | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product |
| 1. N-Boc Protection | 5-Benzyloxyindole | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature, 2-4 hours | 1-Boc-5-benzyloxyindole |
| 2. C3-Bromination | 1-Boc-5-benzyloxyindole | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) or Acetic Acid | 0°C to room temperature, 1-3 hours | This compound |
Route B: Bromination followed by N-Protection
Alternatively, the synthesis can commence with the direct bromination of 5-Benzyloxyindole . The electron-rich indole ring readily undergoes electrophilic substitution at the C-3 position when treated with NBS. chemicalbook.com The resulting intermediate, 5-Benzyloxy-3-bromoindole , is then subjected to N-protection with (Boc)₂O to afford the final product. chemicalbook.comchemicalbook.com
Table 2: Synthesis via Bromination then N-Protection
| Step | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product |
| 1. C3-Bromination | 5-Benzyloxyindole | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) / Methanol (MeOH) | Ambient temperature, 20-60 minutes researchgate.net | 5-Benzyloxy-3-bromoindole |
| 2. N-Boc Protection | 5-Benzyloxy-3-bromoindole | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, DMAP) | Dichloromethane (DCM) or Acetonitrile | Room temperature wikipedia.orgwikipedia.org | This compound |
Compound Index
Reactivity of the C-3 Bromo Substituent
The carbon-bromine bond at the C-3 position of the indole nucleus is the primary site of reactivity for cross-coupling reactions. The N-Boc (tert-butoxycarbonyl) group plays a crucial role by protecting the indole nitrogen, which enhances the stability of the molecule and prevents side reactions. More importantly, it influences the electronic properties of the indole ring, which can affect the efficiency of the catalytic cycle in palladium-mediated transformations. The benzyloxy group at the C-5 position introduces further electronic and steric factors and serves as a synthetic handle for subsequent modifications. The C-3 bromo substituent is readily susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycles of various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org For this compound, the C-3 bromo atom acts as an electrophilic partner, readily participating in these transformations to introduce a wide array of substituents at this position.
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgbeilstein-journals.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction allows for the introduction of alkynyl moieties onto the indole C-3 position, which are valuable precursors for more complex structures. thieme-connect.de Studies on similar 3-iodoindoles have shown that the C-3 position is highly reactive towards Sonogashira coupling, suggesting that this compound would also be a suitable substrate, although potentially requiring more forcing conditions than the corresponding iodide. thieme-connect.de
The general mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the 3-alkynylindole product. thieme-connect.de Copper-free Sonogashira protocols have also been developed. beilstein-journals.org
Table 1: Representative Conditions for Sonogashira Coupling of Haloindoles
| Indole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Boc-3-iodoindole | N,N-Dimethylpropargylamine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt, 2 h | 69% | thieme-connect.de |
| 1-Ts-3-iodo-5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt, 3 h | 95% | thieme-connect.de |
| 1-Boc-5-bromoindole | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / PPh₃ | - | - | 70 °C | High | thieme-connect.de |
| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 °C, 6 h | Good to Excellent | beilstein-journals.org |
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, involving an organoboron reagent (boronic acid or ester) and an organic halide. libretexts.orgstrath.ac.ukrsc.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of boron-containing byproducts. rsc.org For this compound, a Suzuki coupling would introduce an aryl, heteroaryl, or vinyl group at the C-3 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system, often including water. nih.govnih.gov The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl bromides compared to iodides. thieme-connect.destrath.ac.uk
The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid (activated by the base), and subsequent reductive elimination. libretexts.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Haloindoles and Analogues
| Halide Substrate | Boron Reagent | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Ts-3-iodo-5-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 70 °C, 12 h | 94% | thieme-connect.de |
| 1-Ts-5-alkynyl-3-bromoindole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 °C, 24 h | 89% | thieme-connect.de |
| Heteroaryl Bromide | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 °C, 20 min (MW) | Variable | nih.gov |
| Aryl Iodide | Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O | 77 °C, 23 h | Good | nih.gov |
The Heck reaction forms a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgresearchgate.net This reaction allows for the vinylation of the C-3 position of the indole ring. The success and regioselectivity of the Heck reaction are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. beilstein-journals.orgliv.ac.uk While aryl iodides are more reactive, aryl bromides like this compound are common substrates, often requiring higher temperatures or more active catalyst systems. nih.govresearchgate.net
The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin, β-hydride elimination to release the product, and subsequent regeneration of the Pd(0) catalyst. nih.gov
Table 3: Representative Conditions for Heck Reactions with Aryl Halides
| Halide Substrate | Olefin Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Styrene (B11656) | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 °C, 12 h | 98% | beilstein-journals.orgresearchgate.net |
| Aryl Halides | Electron-rich/deficient olefins | Pd(OAc)₂ / SPO ligand | K₂CO₃ | DMF | 60 °C | Excellent | researchgate.net |
| Arylboronic Acids* | n-Butyl vinyl ether | Pd(OAc)₂ / dppp | None | Acetone | 70 °C | Good to Excellent | liv.ac.uk |
| Iodoarenes | In situ generated vinyl sulfonate | Pd(OAc)₂ | K₂CO₃ | H₂O | 180 °C, 10 min (MW) | Moderate to Excellent | nih.gov |
*Note: This is an oxidative Heck reaction variant starting from a boronic acid instead of a halide.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org Using this compound as the substrate, this reaction would enable the introduction of primary or secondary amines at the C-3 position. The development of specialized, bulky, electron-rich phosphine ligands has been critical to the success and broad scope of this reaction, allowing for the coupling of even less reactive aryl chlorides and a wide range of amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. libretexts.org
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromides | Aryl/Alkyl Amines | Pd(dba)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 80-110 °C | High | wikipedia.orglibretexts.org |
| Aryl Halides | Aromatic/Secondary Amines | Pd source / Bicyclic triaminophosphine ligand | Cs₂CO₃ or NaOt-Bu | Toluene or Dioxane | rt to 100 °C | Good to Excellent | researchgate.net |
| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ / BINAP or DPPF | NaOt-Bu | Toluene | 70-100 °C | High | wikipedia.org |
| 1,3,5-Tris(2-bromophenyl)benzene | 4,4'-Dimethoxydiphenylamine | Pd₂(dba)₃ / Tri-tert-butylphosphine | NaOt-Bu | Toluene | - | 73% | researchgate.net |
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. organic-chemistry.org For this compound, this reaction would provide another effective route for C-C bond formation, particularly for introducing alkyl, vinyl, or aryl groups.
Kumada Coupling utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While Grignard reagents are highly reactive, they are also strongly basic and have lower functional group tolerance compared to organoboron or organozinc reagents. organic-chemistry.org However, for substrates compatible with these conditions, the Kumada coupling is a powerful and economical choice. wikipedia.orgorganic-chemistry.org The reaction of this compound would need to be carefully considered, as the Boc group can be sensitive to strong bases and nucleophiles.
Table 5: Representative Conditions for Negishi and Kumada Couplings
| Coupling Type | Halide Substrate | Organometallic Partner | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Negishi | Aryl Bromides | Organozinc Halides | Pd or Ni catalyst | THF | rt to 100 °C | Good | organic-chemistry.org |
| Kumada | Aryl Bromides | Aryl Grignard Reagents | NiCl₂(dppe) | Ether or THF | Reflux | High | wikipedia.org |
| Kumada | Aryl Bromides | tert-Butyl Grignard Reagent | NiCl₂·(H₂O)₁.₅ (ligand-free) | - | - | Moderate to Good | Current time information in Ottawa, CA. |
Transformations Involving the N-1 Boc Protecting Group
The Boc group is a crucial feature of this compound, serving to protect the indole nitrogen and modulate the reactivity of the indole ring. Its removal is often a necessary step in the final stages of a synthetic sequence.
The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide. Common acidic reagents used for this purpose include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The choice of acid and solvent can be critical to avoid side reactions, particularly the cleavage of the benzyloxy ether.
In complex syntheses where other acid-labile protecting groups are present, orthogonal deprotection strategies are necessary. The Boc group's lability to acid allows for its selective removal in the presence of groups that are stable to acid but labile to other conditions (e.g., base-labile or hydrogenolysis-labile groups). Conversely, the benzyloxy group can be cleaved by hydrogenolysis without affecting the Boc group, demonstrating the orthogonality between these two protecting groups.
The N-Boc group significantly influences the reactivity of the indole ring in several ways. As an electron-withdrawing group, it decreases the electron density of the indole nucleus, making it less susceptible to electrophilic attack at the C-3 position. This deactivating effect is beneficial in directing reactions to other positions or in preventing unwanted side reactions.
Furthermore, the bulky Boc group can exert steric hindrance, influencing the regioselectivity of reactions. It also enhances the acidity of the N-H proton in the parent indole, facilitating its deprotonation and subsequent N-functionalization before the introduction of the bromine atom.
Modifications of the C-5 Benzyloxy Group
The C-5 benzyloxy group is not merely a passive substituent; it is a key functional handle that serves as a masked phenol. Its removal or manipulation is a critical step in the synthesis of various targeted molecules, particularly those with biological activity related to 5-hydroxyindoles.
Hydrogenolytic Deprotection
The most common and efficient method for cleaving the C-5 benzyloxy ether is through hydrogenolysis. This reaction involves the catalytic reduction of the benzyl group, liberating the free 5-hydroxyl group and producing toluene as a byproduct. Palladium-based catalysts are overwhelmingly favored for this transformation.
A standard procedure involves treating the substrate with a palladium catalyst, such as palladium on carbon (Pd/C) or the more active palladium hydroxide (B78521) on carbon (Pearlman's catalyst, Pd(OH)₂/C), under a hydrogen atmosphere. The reaction is typically performed in a protic solvent like ethanol (B145695) or methanol. In some cases, the addition of a small amount of acid, such as acetic acid, can facilitate the reaction, particularly when deprotecting substrates that are less reactive. nih.gov The removal of the benzyl group is crucial for synthesizing compounds like psilocin analogues from appropriately substituted indole precursors. nih.gov
Table 1: Typical Conditions for Hydrogenolytic Deprotection of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Additive | Temperature |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol (EtOH) | Acetic Acid (HOAc) | 60 °C |
| 10% Pd/C | H₂ (balloon) | Methanol (MeOH) | None | Room Temp. |
| 10% Pd/C | Ammonium Formate | Methanol (MeOH) | None | Reflux |
This interactive table summarizes common conditions for benzyl ether cleavage. The specific conditions for this compound would be analogous to these well-established methods.
Strategic Manipulation for Downstream Functionalization
The benzyloxy group primarily functions as a robust protecting group for the C-5 hydroxyl functionality. This strategy is vital because it allows for extensive chemical modifications at other positions of the indole ring, most notably at the C-3 position, without interference from the acidic phenol.
Once the desired modifications at C-3 are complete, the benzyl group is strategically removed to reveal the 5-hydroxy group. This newly exposed phenol is a versatile precursor for a variety of downstream functionalizations. For instance, in the synthesis of bioactive tryptamine (B22526) derivatives like psilocybin and its analogues, this hydroxyl group is the site of phosphorylation. ugent.bediva-portal.orgresearchgate.net The synthesis of these psychoactive compounds and their non-hallucinogenic analogues for potential antidepressant therapies often relies on the late-stage functionalization of a 4- or 5-hydroxyindole core. ugent.benih.gov The debenzylation unmasks the key functionality required for the molecule's ultimate biological activity or allows for further derivatization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions.
Multi-Component and Cascade Reactions
While specific multi-component reactions (MCRs) or cascade sequences starting directly from this compound are not extensively documented, its structure is well-suited for such advanced synthetic strategies. nih.gov Cascade reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, offer a powerful means to rapidly build molecular complexity. nih.gov
The C-3 bromine atom of this compound is a prime reactive site for initiating a cascade sequence. A hypothetical yet synthetically valuable cascade could involve an initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck reaction) at the C-3 position. The newly introduced substituent could then undergo a spontaneous or triggered intramolecular reaction, such as a cyclization onto the indole C-2 or C-4 position, to construct polycyclic indole frameworks. rsc.org Such sequences are highly valued for their efficiency and atom economy in modern organic synthesis. researchgate.net
Chemo- and Regioselectivity in Transformations
The predictable chemo- and regioselectivity of this compound is one of its most valuable synthetic attributes. The molecule possesses several potentially reactive sites, but under many common conditions, transformations can be directed to a single position with high fidelity.
The C-3 carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions. This high chemoselectivity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at this position. For example, Sonogashira coupling with terminal alkynes or Suzuki coupling with boronic acids proceeds cleanly at the C-3 position, leaving the N-Boc protecting group, the C-5 benzyloxy ether, and the indole nucleus itself intact. nih.gov This selectivity is fundamental to its use as a building block, enabling the introduction of a wide array of functional groups at a specific location.
In contrast to cross-coupling, other reaction types can be directed to different positions. For instance, under strongly basic conditions at low temperature (e.g., using n-butyllithium), deprotonation can occur at the C-2 position, generating an organolithium species that can be trapped with various electrophiles. The choice of catalyst, base, and reaction conditions is therefore paramount in controlling the chemo- and regiochemical outcome of transformations involving this versatile substrate.
Table 2: Examples of Selective Transformations
| Reaction Type | Reagents | Position of Reactivity | Product Type |
| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | C-3 | 3-Alkynylindole |
| Suzuki Coupling | Boronic Acid, Pd(dppf)Cl₂, Base | C-3 | 3-Arylindole |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | C-3 | 3-Aminoindole |
| Lithiation/Electrophilic Trap | n-BuLi, then Electrophile (e.g., DMF) | C-2 | 2-Formyl-3-bromoindole |
This interactive table illustrates the high degree of selectivity achievable with this compound by varying reaction conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-5-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAORGFRKXFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654337 | |
| Record name | tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-28-3 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Profile of 1 Boc 5 Benzyloxy 3 Bromoindole
Synthesis of this compound
The synthesis of this compound typically proceeds in a multi-step sequence starting from commercially available 5-benzyloxyindole (B140440). The general synthetic strategy involves two key transformations: N-protection followed by regioselective bromination.
N-Protection: The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting 5-benzyloxyindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like dichloromethane (B109758). This reaction is generally high-yielding and proceeds under mild conditions to afford tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate. chemspider.com
Bromination: The subsequent step is the regioselective bromination at the C3 position. Due to the electron-donating nature of the Boc-protected nitrogen and the benzyloxy group, the indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic site. Bromination can be effectively carried out using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. orgsyn.org This method provides the desired this compound with good regioselectivity and in high yield.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.6 ppm), the benzyloxy methylene (B1212753) protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl (B1604629) and indole rings in the range of 6.8-7.8 ppm. The C2 proton of the indole ring would appear as a singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the Boc group (around 149 ppm), the carbons of the tert-butyl group (around 84 and 28 ppm), the benzylic carbon (around 70 ppm), and the aromatic carbons of the indole and benzyl moieties. The C3 carbon bearing the bromine atom would be expected to appear at a relatively upfield position (around 95 ppm) due to the heavy atom effect.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the isotopic pattern of bromine.
Synthetic Applications
The synthetic utility of 1-Boc-5-benzyloxy-3-bromoindole stems from the orthogonal reactivity of its functional groups. The C3-bromo substituent serves as a key site for introducing molecular diversity through various cross-coupling reactions. The Boc protecting group ensures the stability of the indole (B1671886) nucleus during these transformations and can be selectively removed to allow for further reactions at the nitrogen atom. The benzyloxy group can be cleaved via hydrogenolysis to provide a free hydroxyl group, opening up another avenue for derivatization.
This trifunctional nature makes this compound a valuable precursor for the synthesis of complex indole-containing target molecules, including potential pharmaceutical agents and natural product analogues.
Synthetic Utility and Applications in Complex Chemical Synthesis
Role as a Versatile Intermediate in Medicinal Chemistry Building Blocks
In the landscape of medicinal chemistry, the ability to construct novel molecular entities with high precision is paramount. 1-Boc-5-benzyloxy-3-bromoindole serves as a foundational component for the synthesis of a multitude of building blocks destined for therapeutic applications.
The indole (B1671886) nucleus is a ubiquitous motif in a vast number of natural products, many of which exhibit potent biological activities. nih.gov this compound is a key starting material in the multi-step synthesis of various indole alkaloids and their derivatives. encyclopedia.pub The bromine atom at the 3-position is particularly amenable to a variety of coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents and the construction of the complex carbon skeletons characteristic of these alkaloids. wvu.edu The Boc and benzyloxy groups offer protection during these transformations and can be selectively removed at later stages of the synthesis to yield the final target molecules.
| Precursor | Synthetic Target Class | Key Transformation |
| This compound | Indole Alkaloids | Palladium-catalyzed cross-coupling reactions |
| This compound | Bioactive Indole Derivatives | Functionalization at the C3 position |
The fusion of additional nitrogen-containing heterocyclic rings onto the indole framework can lead to novel chemical entities with unique pharmacological profiles. kit.edunih.gov this compound facilitates the construction of such fused systems. The bromine atom can participate in intramolecular cyclization reactions, often catalyzed by transition metals, to form new rings. sigmaaldrich.com This strategy has been employed to synthesize a range of fused heterocycles, including pyrroloindoles and other complex polycyclic systems, which are of interest for their potential as bioactive compounds. wvu.edu
Indole-3-acetohydroxamic acids are a class of compounds that have been investigated for their biological activities. The synthesis of substituted derivatives of these compounds can be achieved using this compound as a key intermediate. The synthetic route often involves the introduction of a two-carbon chain at the 3-position, followed by conversion to the hydroxamic acid functionality. The substituents on the indole ring, originating from the versatile starting material, can modulate the biological properties of the final products.
The serotonin (B10506) (5-HT) receptors are crucial targets for the development of drugs to treat a variety of central nervous system disorders. nih.gov this compound serves as a valuable precursor in the synthesis of compounds designed to interact with these receptors, particularly as 5-HT agonists. nih.gov The indole scaffold is a common feature in many 5-HT receptor ligands, and the strategic placement of the benzyloxy group can mimic the hydroxyl group of serotonin. The bromine atom allows for the introduction of various side chains and functional groups necessary for receptor binding and activation.
| Precursor | Target Class | Therapeutic Area |
| This compound | 5-HT Receptor Agonists | Psychotherapeutics |
| This compound | Serotonin Receptor Ligands | Central Nervous System Disorders |
Photoreactive labeling is a powerful technique used to study biological systems by covalently attaching a probe to a target molecule upon photoactivation. This compound can be utilized as an intermediate in the synthesis of such photoreactive labels. The indole core can be functionalized with a photoreactive group, and the bromine atom provides a handle for attaching a linker or a targeting moiety. This allows for the creation of customized molecular probes for specific biological applications.
Strategic Importance in Total Synthesis Efforts
Convergent and Linear Synthetic Strategies
The utility of 3-bromoindoles, such as this compound, is prominent in both convergent and linear synthetic strategies. In linear sequences, the bromine atom serves as a handle for introducing various functional groups through cross-coupling reactions. For instance, N-protected 3-bromoindoles are amenable to C-C bond formation via Suzuki-Miyaura cross-coupling reactions. core.ac.uk This allows for the sequential construction of complex molecules by building upon the indole core step-by-step.
Access to Chiral Indole Analogues
The development of methods for the asymmetric synthesis of indole derivatives is a significant area of research, driven by the prevalence of chiral indole-containing compounds in biologically active molecules. While direct asymmetric functionalization of the indole core can be challenging, the use of chiral catalysts and auxiliaries with precursors like this compound offers a powerful alternative.
Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective synthesis of axially chiral compounds involving indole derivatives. nih.gov These organocatalytic methods provide excellent stereo-, chemo-, and regioselectivity, enabling the construction of diverse and complex chiral scaffolds. nih.gov Furthermore, the transformation of planar indole rings into three-dimensional indoline (B122111) skeletons with multiple stereogenic centers is a persistent challenge that can be addressed using innovative catalytic systems. researchgate.net The ability to perform enantioselective reductions of 3H-indoles using chiral Brønsted acids presents a metal-free approach to obtaining optically active indolines with high enantioselectivity. organic-chemistry.org
Bridging Fragments in Complex Molecular Architectures
The bifunctional nature of this compound, with reactive sites at the bromine-bearing carbon and potentially at other positions after further modification, allows it to act as a bridging fragment in the assembly of complex molecular architectures. This is particularly evident in the synthesis of polycyclic and fused-ring systems that are common in natural products.
The indole nucleus can be functionalized at various positions, and the strategic use of protecting groups, as seen in this compound, is crucial for directing these functionalizations. researchgate.net For instance, after an initial coupling reaction at the C3 position, the Boc and benzyloxy groups can be selectively removed to allow for further reactions at the N1 and C5 positions, respectively. This stepwise functionalization enables the construction of intricate molecular frameworks where the indole unit serves as a central scaffold connecting different parts of the molecule.
Development of Novel Synthetic Pathways
The quest for more efficient and selective methods for indole functionalization is a continuous effort in organic chemistry. researchgate.net Researchers are constantly exploring new catalytic systems and reaction conditions to expand the synthetic toolbox for indole derivatives. chemistryviews.org Transition-metal-catalyzed reactions, in particular, have been instrumental in developing novel pathways for the functionalization of indoles. chemistryviews.orgcapes.gov.br
Recent advancements include the development of palladium-catalyzed methods for the direct carboxamidation of indoles at the C3 position. chemistryviews.org Such methodologies offer a direct route to indole-3-carboxamides, which are valuable building blocks for more complex derivatives. chemistryviews.org The development of new reactions that enable the construction of indole-fused polycycles further highlights the ongoing innovation in this field. acs.org
Green Chemistry Approaches in Indole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. nih.govtandfonline.comtandfonline.com This trend is also prominent in the field of indole synthesis, where researchers are exploring greener alternatives to traditional methods that often rely on toxic solvents and hazardous reagents. nih.gov
Key areas of focus in green indole synthesis include the use of water as a reaction medium, the development of catalyst-free reactions, and the application of microwave irradiation to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.combeilstein-journals.orgresearchgate.netsemanticscholar.org For instance, the synthesis of bis(indolyl)methanes, an important class of indole derivatives, has been achieved using environmentally benign catalysts like iodine or bromine in water. beilstein-journals.org Furthermore, the development of multicomponent reactions in green solvents like ethanol (B145695) provides a sustainable and atom-economical route to indole derivatives. rsc.org Electrochemical methods are also emerging as a sustainable strategy for indole synthesis, offering an external oxidant-free and effective protocol. rsc.org
Mechanistic Investigations in Reactions Involving 1 Boc 5 Benzyloxy 3 Bromoindole
Elucidation of Reaction Mechanisms
The cross-coupling reactions involving 1-Boc-5-benzyloxy-3-bromoindole, such as Suzuki-Miyaura and Sonogashira couplings, generally proceed through a well-established catalytic cycle. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of a Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The stereochemistry of this addition can be influenced by the nature of the reactants. For instance, with vinyl halides, oxidative addition is known to proceed with retention of stereochemistry. harvard.edu
The subsequent transmetalation step involves the transfer of an organic group from an organoboron reagent, such as an arylboronic acid, to the palladium(II) center. This step is often the rate-determining step and can be influenced by the choice of base and solvent. harvard.edu The base is crucial for activating the organoboron species. utrgv.edu
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. mdpi.com
In Sonogashira couplings, a similar catalytic cycle is operative, but the transmetalation step involves a copper acetylide intermediate, which is formed from the terminal alkyne and a copper(I) co-catalyst. The use of a co-catalyst like copper iodide is common, although copper-free versions of the reaction have also been developed. wikipedia.org
Role of Catalysts and Ligands in Transition Metal-Mediated Reactions
The choice of catalyst and ligands is paramount in controlling the efficiency and selectivity of transition metal-mediated reactions involving this compound. Palladium complexes are the most extensively used catalysts for these transformations. utrgv.edu Both palladium(0) and palladium(II) precursors can be employed, as the active palladium(0) species is generated in situ. utrgv.edu
Ligands play a multifaceted role in these catalytic systems. They stabilize the palladium center, influence its reactivity, and can control the stereochemical outcome of the reaction. organic-chemistry.orgbeilstein-journals.org The nature of the ligand can dictate the extent of side reactions, such as Z-to-E isomerization in Suzuki-Miyaura couplings involving alkenyl halides. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands like Pd(P(o-Tol)3)2 has been shown to be effective in maintaining the geometry of the double bond. organic-chemistry.org
In Sonogashira couplings, both phosphine and nitrogen-based ligands are commonly employed. wikipedia.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh3), are widely used. Nitrogen-containing ligands, like pyridines and pyrimidines, have also demonstrated good complexing properties with palladium and have been utilized in catalyst formation. wikipedia.org The choice of ligand can also influence the reusability of the catalyst, with some polymeric and dendrimeric ligands showing potential for catalyst recycling, although issues with catalyst decomposition can arise. wikipedia.org
The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and boryl ligands, has further expanded the scope and efficiency of these cross-coupling reactions. mdpi.comnih.govresearchgate.net NHC ligands have been shown to be effective in challenging C-F bond activation reactions. mdpi.com Boryl ligands, with their strong sigma-donating properties, can significantly influence the catalytic process. nih.govresearchgate.net
Interactive Table: Effect of Different Ligands on Reaction Outcomes
| Reaction Type | Ligand | Key Observation | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(P(o-Tol)3)2 | Maintained Z-olefin geometry and gave high yields. | organic-chemistry.org |
| Suzuki-Miyaura | Pd(dppf)Cl2 | Led to inversion of double bond configuration. | beilstein-journals.org |
| Suzuki-Miyaura | Pd(PPh3)4 | Resulted in retention of double bond configuration. | beilstein-journals.org |
| Sonogashira | Polymeric phosphine | Allowed for catalyst recycling with some loss of activity. | wikipedia.org |
Influence of Substituents on Reactivity and Selectivity
The electronic and steric properties of substituents on both the indole (B1671886) core and the coupling partner significantly impact the reactivity and selectivity of the cross-coupling reactions.
In Suzuki-Miyaura reactions, the nature of the substituent on the arylboronic acid affects the transmetalation step. Electron-donating groups on the arylboronic acid generally lead to better yields, likely due to increased nucleophilicity which facilitates the transmetalation process. beilstein-journals.org Conversely, electron-poor arylboronic acids can be less effective. beilstein-journals.org
The position of substituents can also play a critical role. For example, in the Mizoroki-Heck reaction of gem-difluoroalkenes, substituents on the aromatic ring of the styrene (B11656) coupling partner were well-tolerated, with both electron-donating and electron-withdrawing groups providing moderate to good yields. nih.gov However, the position of a substituent, such as a bromo group at the ortho position, can lead to lower yields compared to a para-substituted analogue. nih.gov
In the context of the indole ring itself, the Boc protecting group on the nitrogen atom influences the electronic properties of the indole system. The benzyloxy group at the 5-position also modulates the electron density of the aromatic ring, which can affect the rate of oxidative addition.
Interactive Table: Influence of Substituents on Reaction Yields in a Suzuki-Miyaura Coupling
| Arylboronic Acid Substituent | Effect on Yield | Plausible Reason | Reference |
|---|---|---|---|
| Electron-donating | Higher yield | Increased nucleophilicity, facilitating transmetalation. | beilstein-journals.org |
Advanced Characterization Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for 1-Boc-5-benzyloxy-3-bromoindole are not detailed in foundational literature, the expected resonances can be predicted based on its distinct structural features.
In ¹H NMR, the large tert-butyl group of the Boc protector would yield a prominent singlet peak around 1.6 ppm. The two protons of the benzyloxy methylene (B1212753) (-OCH₂-) group are expected to produce a singlet near 5.1 ppm. The aromatic region would be complex, showing signals for the five protons of the phenyl ring (typically between 7.3-7.5 ppm) and the three protons on the indole (B1671886) core.
In ¹³C NMR spectroscopy, the carbonyl carbon of the Boc group would be evident in the downfield region (around 150 ppm). The spectrum would also distinctly show the carbons of the tert-butyl group, the benzylic methylene carbon, and the carbons of both the indole and benzyl (B1604629) aromatic rings. The carbon atom bonded to the bromine (C-3) would be shifted upfield due to the heavy atom effect.
Table 1: Predicted NMR Chemical Shifts for this compound
| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||
|---|---|---|---|
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Boc (-C(CH₃)₃) | ~1.6 (singlet, 9H) | Boc (-C(CH₃)₃) | ~84 |
| Benzyloxy (-O-CH₂-Ph) | ~5.1 (singlet, 2H) | Boc (-C(CH₃)₃) | ~28 |
| Indole Aromatic (H-2, H-4, H-6, H-7) | ~7.2 - 8.1 | Boc (-C=O) | ~150 |
| Benzyl Aromatic | ~7.3 - 7.5 | Benzyloxy (-O-CH₂-Ph) | ~71 |
| Indole and Benzyl Aromatic | ~100 - 155 | ||
| Indole (C-Br) | ~95 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and is instrumental in confirming its elemental composition, particularly through high-resolution mass spectrometry (HRMS). For this compound, the monoisotopic mass is calculated to be 401.06265 Da.
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which allows for the analysis of intact molecular ions with minimal fragmentation. In ESI-MS, the compound can be observed as various adducts. HRMS analysis would be used to compare the experimentally measured mass of the molecular ion to the calculated mass, confirming the molecular formula C₂₀H₂₀BrNO₃. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 402.06993 | 191.2 |
| [M+Na]⁺ | 424.05187 | 202.8 |
| [M+K]⁺ | 440.02581 | 191.6 |
| [M+NH₄]⁺ | 419.09647 | 207.9 |
| [M-H]⁻ | 400.05537 | 200.5 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its structure.
A strong, sharp peak is expected in the range of 1725-1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the Boc-carbamate group. The C-O stretching vibrations from the ether linkage and the carbamate group would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-Br stretch would be found in the fingerprint region, typically between 600-500 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Boc C=O | Stretch | 1725 - 1700 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether & Carbamate C-O | Stretch | 1300 - 1000 |
| C-Br | Stretch | 600 - 500 |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. A literature search indicates that a solved crystal structure for this compound has not been publicly reported. If such data were available, it would provide unequivocal proof of the compound's connectivity and stereochemistry, serving as the ultimate structural verification.
Chromatographic Methods (HPLC, TLC) for Analysis and Purification
Chromatographic techniques are fundamental for both the purification of this compound and the assessment of its purity.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of its synthesis. It provides a quick and effective way to separate the product from starting materials and byproducts. For this compound, TLC is typically performed on pre-coated silica gel plates.
Flash Column Chromatography is the standard method for purifying the compound on a preparative scale. This technique uses a stationary phase, such as silica gel, and a mobile phase, commonly a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, to separate the target molecule from impurities.
High-Performance Liquid Chromatography (HPLC) can be employed for high-resolution analysis to determine the purity of the final product with great accuracy.
Table 4: Common Chromatographic Methods for this compound
| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Hexane/Ethyl Acetate mixtures |
| Flash Column Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate gradient |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water |
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex molecules like 1-Boc-5-benzyloxy-3-bromoindole and its derivatives is increasingly guided by the principles of green and sustainable chemistry. The goal is to develop methods that are not only high-yielding but also environmentally benign, safe, and resource-efficient.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Researchers are exploring multicomponent reactions that proceed without a catalyst and in the absence of traditional solvents, which significantly reduces chemical waste. acs.orgnih.gov For instance, novel methodologies have been developed for synthesizing polysubstituted pyrroles from indoles under catalyst- and chromatography-free conditions. acs.orgacs.org These approaches offer advantages like simple experimental procedures, mild reaction conditions, and high atom economy. acs.org
Milder and More Sustainable Catalysis: While many indole (B1671886) syntheses rely on metal catalysts, the trend is moving towards using milder and more sustainable options. beilstein-journals.org For example, procedures are being developed that use palladium catalysts under lower pressures and temperatures, or even replace heavy metals with more environmentally friendly alternatives like iodine in electrocatalytic syntheses. beilstein-journals.orgorganic-chemistry.org The use of biodegradable catalysts, such as a bioglycerol-based carbon sulfonic acid, represents a significant step forward in green chemistry for indole derivative synthesis. nih.gov
Improved Atom Economy and Reduced E-Factor: Modern synthetic strategies focus on maximizing the incorporation of starting materials into the final product (high atom economy) and minimizing waste (low E-factor). acs.org One-pot reactions and tandem processes are instrumental in achieving these goals, as they reduce the number of intermediate purification steps, thereby saving resources and reducing waste. acs.orgacs.org
Exploration of Novel Reactivity Patterns
The chemical reactivity of the indole scaffold allows for extensive modification to create a multitude of derivatives with diverse properties. nih.gov The 3-bromo substitution in this compound is a key functional handle for a variety of chemical transformations, particularly cross-coupling reactions. Future research will continue to explore and expand upon these capabilities.
Emerging research directions include:
Direct C-H Functionalization: A major focus in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.org For indole derivatives, this approach allows for the introduction of new functional groups at various positions on the indole ring without the need for pre-functionalized starting materials, making syntheses more efficient and atom-economical.
Novel Coupling Chemistries: The bromo group at the C-3 position is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future work will likely involve developing new catalysts and reaction conditions to expand the scope of these reactions, allowing for the introduction of novel and complex substituents.
Exploring Tautomeric Forms: The indole ring exists in different tautomeric forms, which can influence its chemical reactivity and biological interactions. researchgate.net A deeper understanding and strategic utilization of these tautomers could unlock new reactivity patterns and lead to the synthesis of novel indole-based structures.
Integration into Automated Synthesis Platforms
The demand for large libraries of diverse compounds for high-throughput screening in drug discovery has driven the integration of organic synthesis with automated platforms. rug.nl Flow chemistry and robotic systems are revolutionizing the way indole derivatives are synthesized. mdpi.comnih.gov
Key aspects of this integration are:
Continuous Flow Synthesis: Flow chemistry, where reactions are performed in a continuously flowing stream in a tube or microreactor, offers numerous advantages over traditional batch synthesis. researchgate.net These include enhanced safety, better temperature control, improved scalability, and often higher yields and shorter reaction times. nih.govresearchgate.net Several classic indole syntheses, such as the Fischer and Heumann methods, have been successfully adapted to flow systems. mdpi.comnih.gov
High-Throughput Synthesis and Miniaturization: Technologies like acoustic droplet ejection (ADE) enable the rapid synthesis of thousands of compounds on a nanoscale. rug.nl This miniaturized, automated approach allows for the rapid screening of reaction conditions and the generation of large libraries of indole derivatives for biological evaluation, which was previously impractical. rug.nlrug.nl This can significantly accelerate the discovery of new drug candidates. onlinescientificresearch.com
Rapid Library Generation: Automated platforms can produce vast libraries of related compounds by systematically varying the building blocks. rug.nl For example, an interrupted Fischer indole synthesis combined with Ugi-type reactions has been used to produce diverse sets of drug-like scaffolds in a high-throughput manner. rug.nl
Computational Chemistry and Rational Design in Indole Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, guiding synthetic efforts, and designing new compounds with desired properties. nih.gov In the context of indole chemistry, these tools are vital for both mechanistic understanding and rational design.
Applications in this area include:
Understanding Reaction Mechanisms: Density Functional Theory (DFT) is a powerful computational method used to study reaction pathways and transition states. nih.gov DFT studies have been employed to understand the mechanisms of various reactions involving indoles, such as cycloadditions and ring-expansion reactions, providing insights that can be used to optimize reaction conditions and predict outcomes. rsc.orgresearchgate.net
Predicting Reactivity: Computational tools can calculate various electronic properties of molecules to predict their reactivity. For instance, the electrophilicity and nucleophilicity of different positions on the indole ring can be determined, helping to explain and predict the regioselectivity of reactions. researchgate.net
Rational Drug Design: The indole scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov Rational drug design strategies use computational modeling and docking simulations to design indole derivatives that can bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This approach is used to develop new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders. nih.govnih.govrug.nl By starting with a known scaffold, researchers can make targeted modifications to improve potency and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the Boc protecting group to 5-benzyloxy-3-bromoindole without compromising its bromo substituent?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced using Boc anhydride (e.g., (Boc)₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM) . To avoid cleavage of the benzyloxy group or unintended substitution of the bromine, reaction temperatures should be maintained below 0°C, and reaction times optimized via TLC monitoring. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures minimal side-product formation.
Q. How can researchers confirm the structural integrity of 1-Boc-5-benzyloxy-3-bromoindole after synthesis?
- Methodological Answer : Multi-technique validation is critical:
- NMR : ¹H/¹³C NMR should show characteristic Boc signals (e.g., tert-butyl group at δ ~1.2–1.4 ppm) and absence of indole NH (~δ 8–10 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the calculated mass (e.g., C₁₉H₁₈BrNO₃: [M+H]+ at 394.04) .
- XRD : Single-crystal X-ray diffraction (if crystallizable) provides definitive structural confirmation, as demonstrated in analogous benzodioxole derivatives .
Q. What solvent systems are most effective for recrystallizing this compound?
- Methodological Answer : Mixed-solvent systems (e.g., EtOAc/hexane or DCM/pentane) are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C enhances crystal formation. If solubility is poor, DMSO/water (1:10) can induce precipitation, though purity may require subsequent washing with cold methanol .
Advanced Research Questions
Q. How does steric hindrance from the Boc group influence the reactivity of 3-bromoindole in cross-coupling reactions?
- Methodological Answer : The Boc group’s bulkiness may suppress undesired C5 benzyloxy group interactions but can slow Suzuki-Miyaura couplings. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and microwave-assisted heating (80–120°C, 1–4 h) improve yields. Computational modeling (DFT) of transition states can predict regioselectivity, as seen in bromobenzene derivatives .
Q. What strategies mitigate conflicting spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or rotamers. Strategies include:
- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for benzyloxy and Boc groups .
- Triangulation : Cross-validate with IR (C=O stretch at ~1700 cm⁻¹ for Boc) and elemental analysis .
Q. How can computational chemistry predict the stability of this compound under acidic or basic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation/deprotonation energies. For example:
- Acidic Conditions : Boc cleavage is favored at pH < 2, with energy barriers calculated for tert-butyl carbocation formation.
- Basic Conditions : Benzyloxy group stability depends on hydroxide attack at the methylene bridge, as modeled in similar ethers .
Notes for Methodological Rigor
- Experimental Design : Incorporate control reactions (e.g., omitting the Boc group) to isolate its steric/electronic effects .
- Data Triangulation : Combine experimental results with computational models to resolve contradictions .
- Ethical Compliance : Use only non-commercial, peer-reviewed protocols for synthesis and analysis, avoiding sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
